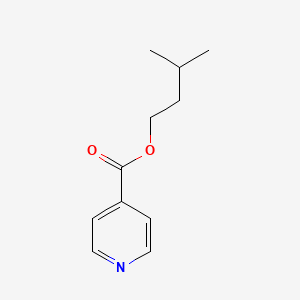

3-Methylbutyl pyridine-4-carboxylate

Description

3-Methylbutyl pyridine-4-carboxylate is an ester derivative of pyridine-4-carboxylic acid, where the carboxylate group at the 4-position of the pyridine ring is esterified with 3-methylbutanol. This compound belongs to the class of pyridine carboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their tunable electronic and steric properties. The 4-carboxylate substituent on the pyridine ring introduces distinct electronic effects, influencing reactivity and intermolecular interactions compared to other positional isomers or functional group variants .

Properties

CAS No. |

54300-23-1 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-methylbutyl pyridine-4-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-9(2)5-8-14-11(13)10-3-6-12-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |

InChI Key |

KGQUNQWWGBOOJX-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Pyridine-3-Carboxylate Derivatives

Pyridine-4-carboxylates and pyridine-3-carboxylates differ in the position of the carboxylate group on the pyridine ring. For example, sodium pyridine-4-carboxylate (yield: 99%) and sodium pyridine-3-carboxylate are synthesized via analogous protocols . For instance, sodium pyridine-4-carboxylate forms a white crystalline solid, while the 3-carboxylate isomer may display altered solubility profiles due to differences in hydrogen-bonding networks.

Ester vs. Salt Forms

The sodium salt of pyridine-4-carboxylate is highly water-soluble, making it suitable for aqueous-phase reactions or biological applications. In contrast, the esterified form (e.g., 3-methylbutyl pyridine-4-carboxylate) is more lipophilic, enhancing its utility in organic solvents or lipid-based formulations. This solubility dichotomy highlights the importance of functional group selection for targeted applications .

Substituent Variations in Pyridine Derivatives

Pyridine derivatives with alternative substituents, such as chloro or amino groups, exhibit distinct properties. For example:

- Methyl 3-aminopyridazine-4-carboxylate (), a pyridazine derivative, features a diazine ring, which alters electronic distribution and base strength compared to pyridine.

| Compound | Core Structure | Key Substituents | Solubility Profile | Potential Applications |

|---|---|---|---|---|

| 3-Methylbutyl pyridine-4-carboxylate | Pyridine | 4-carboxylate, 3-methylbutyl ester | Lipophilic | Organic synthesis, agrochemicals |

| Sodium pyridine-4-carboxylate | Pyridine | 4-carboxylate, sodium salt | Water-soluble | Pharmaceuticals, coordination chemistry |

| (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate | Pyridine | 4-chloro, 3-acrylate | Moderate polarity | Polymer chemistry, medicinal chemistry |

Functional Group Analogues: Phosphonothioates

Compounds like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate () replace the carboxylate group with a phosphonothioate moiety. This substitution confers greater hydrolytic stability and metal-chelating capacity, making such compounds relevant in nerve agent research or catalysis. However, the increased steric bulk and reduced polarity limit their compatibility with biological systems compared to carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.